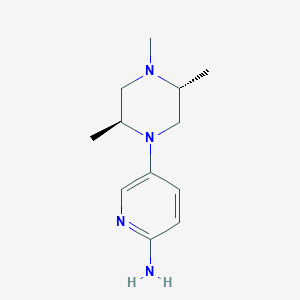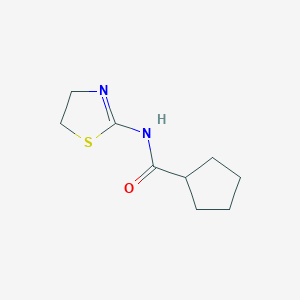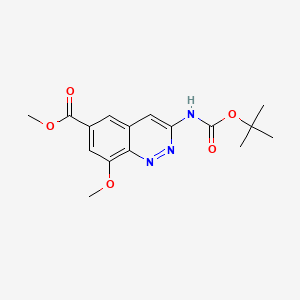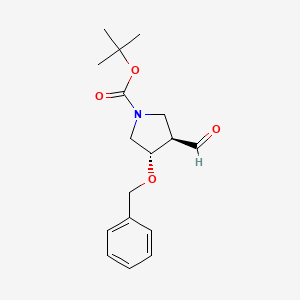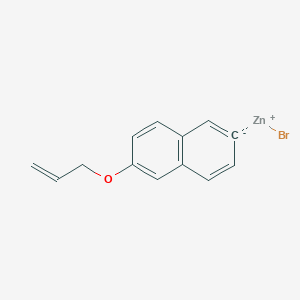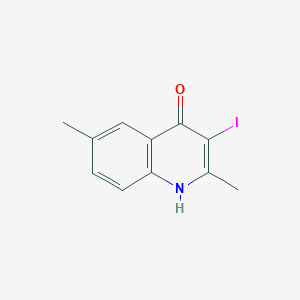
3-iodo-2,6-dimethylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-2,6-dimethylquinolin-4(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2,6-dimethylquinolin-4(1H)-one typically involves the iodination of 2,6-dimethylquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process would include steps such as purification by recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-iodo-2,6-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2,6-dimethylquinolin-4(1H)-one.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 3-iodo-2,6-dimethylquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific target.
類似化合物との比較
Similar Compounds
2,6-dimethylquinolin-4(1H)-one: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-chloro-2,6-dimethylquinolin-4(1H)-one: Similar structure with chlorine instead of iodine, potentially leading to different chemical and biological properties.
3-bromo-2,6-dimethylquinolin-4(1H)-one: Bromine substituent may confer different reactivity compared to iodine.
Uniqueness
3-iodo-2,6-dimethylquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can influence its chemical reactivity and biological activity. The iodine substituent may enhance certain properties, such as lipophilicity or binding affinity to specific targets.
特性
分子式 |
C11H10INO |
|---|---|
分子量 |
299.11 g/mol |
IUPAC名 |
3-iodo-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14) |
InChIキー |
OUKGBIUXDMXGFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
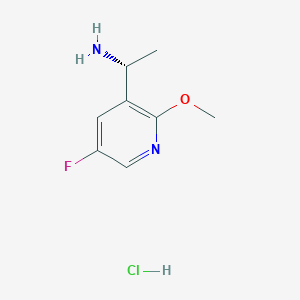



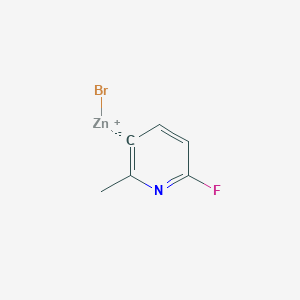
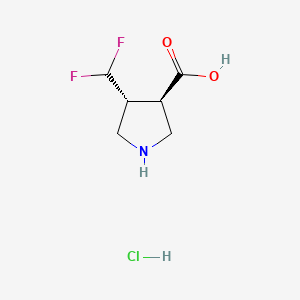
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
